![molecular formula C11H17N2O2+ B1226665 N,N-diethyl-4-methoxy-1-pyridin-1-iumcarboxamide](/img/structure/B1226665.png)
N,N-diethyl-4-methoxy-1-pyridin-1-iumcarboxamide
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Overview
Description
N,N-diethyl-4-methoxy-1-pyridin-1-iumcarboxamide is an aromatic ether.
Scientific Research Applications
Application in Ethylene Oligomerization and Catalyst Studies
N,N-diethyl-4-methoxy-1-pyridin-1-iumcarboxamide has been studied in the context of ethylene oligomerization. Specifically, it's used in the synthesis of nickel(II) complexes that act as catalysts in ethylene oligomerization reactions, providing insights into the reactivity trends and structural influences on these processes (Nyamato, Ojwach, & Akerman, 2016).
Photophysical Properties in Organic Semiconductors
Another research application involves the study of photophysical properties. A series of compounds including those with N,N-diethyl-4-methoxy-1-pyridin-1-iumcarboxamide structures have been synthesized and analyzed for their absorption, excitation spectra, and fluorescence quantum yields. This research is significant for the development of organic semiconductors (Briseño-Ortega et al., 2018).
Applications in Density Functional Theory Studies
In the field of theoretical chemistry, this compound has been utilized in density functional theory (DFT) studies. These studies are crucial for understanding the electronic structure and reactivity trends of catalytic complexes used in industrial processes, such as ethylene oligomerization (Nyamato, Ojwach, & Akerman, 2015).
Application in Fluorescent Property Studies
The compound has also been explored for its role in influencing the fluorescence properties of certain pyridine compounds. Its modification affects the fluorescence properties significantly, which is crucial for applications in dyes and pigments (Hagimori et al., 2019).
Use in Synthesis of Advanced Chemical Structures
Furthermore, N,N-diethyl-4-methoxy-1-pyridin-1-iumcarboxamide plays a role in the synthesis of complex chemical structures. This includes its use in the preparation of derivatives with potential anti-inflammatory properties, showcasing its versatility in medicinal chemistry (Moloney, 2001).
properties
Product Name |
N,N-diethyl-4-methoxy-1-pyridin-1-iumcarboxamide |
---|---|
Molecular Formula |
C11H17N2O2+ |
Molecular Weight |
209.26 g/mol |
IUPAC Name |
N,N-diethyl-4-methoxypyridin-1-ium-1-carboxamide |
InChI |
InChI=1S/C11H17N2O2/c1-4-12(5-2)11(14)13-8-6-10(15-3)7-9-13/h6-9H,4-5H2,1-3H3/q+1 |
InChI Key |
HUKCQESITGCOHV-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)[N+]1=CC=C(C=C1)OC |
Canonical SMILES |
CCN(CC)C(=O)[N+]1=CC=C(C=C1)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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